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Compound of Interest

Compound Name: GSK2945

Cat. No.: B1443831 Get Quote

GSK2945 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα, a key

regulator of the circadian clock and metabolism. Developed as an optimized chemical probe

from the initial lead compound GSK4112, GSK2945 offers improved pharmacokinetic

properties, making it a valuable tool for in vivo studies investigating the therapeutic potential of

REV-ERBα modulation in various diseases, including metabolic disorders and inflammatory

conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and

biological characterization of GSK2945 for researchers, scientists, and drug development

professionals.

Discovery and Structure-Activity Relationship (SAR)
The discovery of GSK2945 was the result of a focused lead optimization program aimed at

improving the potency, selectivity, and pharmacokinetic profile of the first-generation REV-

ERBα agonist, GSK4112. Through systematic structure-activity relationship (SAR) studies,

researchers explored modifications to the core scaffold of GSK4112 to enhance its drug-like

properties.

The optimization efforts that led to GSK2945 and other potent REV-ERBα agonists involved

modifications at various positions of the parent molecule. These studies demonstrated that

specific substitutions on the phenyl and thiophene rings, as well as alterations to the linker and

amine substituents, significantly impacted the agonist activity and pharmacokinetic parameters

of the compounds. While the precise details of the SAR leading to GSK2945 are proprietary,
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the general strategy involved iterative chemical synthesis and biological testing to identify

analogs with the desired characteristics.

Synthesis of GSK2945
While a detailed, step-by-step synthesis protocol for GSK2945 is not publicly available, the

general synthetic approach can be inferred from the structure of the molecule and related

compounds. The synthesis likely involves a multi-step sequence starting from commercially

available building blocks. A plausible retrosynthetic analysis suggests the key bond formations

would involve the alkylation of a secondary amine with appropriate chloromethylated aromatic

and heteroaromatic precursors.

A generalized, hypothetical synthetic scheme is as follows:

Preparation of Precursors: Synthesis of (4-chlorophenyl)methanamine and 2-

(chloromethyl)-5-nitrothiophene.

N-Alkylation: A two-step N-alkylation of a suitable amine. First, reacting the primary amine

with one of the chloromethylated precursors, followed by a second alkylation with the other

precursor to form the tertiary amine core of GSK2945.

Purification: The final product would be purified using standard chromatographic techniques,

such as column chromatography, to yield pure GSK2945.

Biological Activity and Pharmacokinetics
GSK2945 exhibits potent agonist activity at the REV-ERBα receptor, leading to the recruitment

of the nuclear receptor co-repressor (NCoR) and subsequent repression of target gene

transcription. Key biological activities and pharmacokinetic properties are summarized in the

tables below.

In Vitro Biological Activity
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Parameter Value Assay Type Reference

REV-ERBα Agonist

Activity
Potent Agonist

Cell-based reporter

assays
[1][2]

BMAL1 Expression

Suppression

Significant

Suppression

qRT-PCR in human

cells

IL-6 Expression

Suppression

Significant

Suppression
ELISA in human cells [1]

In Vivo Pharmacokinetic Parameters
Parameter Value Species

Route of
Administration

Reference

Half-life (t½) ~2 hours Not Specified Oral gavage [1]

Serum

Clearance
24 hours Not Specified Oral gavage [1]

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of REV-ERBα agonists

are often specific to the research laboratory and may not be fully disclosed in publications.

However, generalized protocols for key assays are provided below.

General Protocol for a REV-ERBα Reporter Assay
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and

antibiotics.

Transfection: Cells are transiently co-transfected with plasmids encoding for a Gal4 DNA-

binding domain fused to the REV-ERBα ligand-binding domain (LBD), a luciferase reporter

gene under the control of a Gal4 upstream activating sequence (UAS), and a constitutively

expressed Renilla luciferase for normalization.

Compound Treatment: 24 hours post-transfection, cells are treated with varying

concentrations of GSK2945 or vehicle control.
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Luciferase Assay: After 16-24 hours of incubation, luciferase activity is measured using a

dual-luciferase reporter assay system.

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity, and the

data is fitted to a dose-response curve to determine EC50 values.

General Protocol for IL-6 Suppression Assay
Cell Culture and Stimulation: A suitable human cell line (e.g., THP-1 macrophages) is

cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the

presence or absence of varying concentrations of GSK2945.

Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture

supernatant is collected.

ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially

available ELISA kit according to the manufacturer's instructions.

Data Analysis: The percentage of IL-6 suppression at each concentration of GSK2945 is

calculated relative to the vehicle-treated control.

Signaling Pathways and Visualizations
GSK2945, as a REV-ERBα agonist, primarily functions by modulating the core circadian clock

machinery. REV-ERBα is a transcriptional repressor that plays a crucial role in the negative

feedback loop of the circadian clock by repressing the transcription of BMAL1 and CLOCK, the

master regulators of circadian rhythm.
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REV-ERBα Signaling Pathway

Recent evidence suggests a crosstalk between the circadian clock and pathways involved in

fibrosis, such as the Transforming Growth Factor-β (TGF-β) signaling pathway. REV-ERBα has

been shown to play a role in regulating the expression of genes involved in extracellular matrix

deposition, a hallmark of fibrosis.
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Discovery and Characterization Workflow
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REV-ERBα and TGF-β Pathway Crosstalk

Conclusion
GSK2945 represents a significant advancement in the development of small molecule

modulators of the circadian clock. Its improved pharmacokinetic profile compared to earlier

compounds makes it a valuable research tool for elucidating the physiological and

pathophysiological roles of REV-ERBα. Further investigation into the therapeutic potential of

GSK2945 and other REV-ERBα agonists is warranted in a range of diseases with underlying

circadian disruption and metabolic dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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